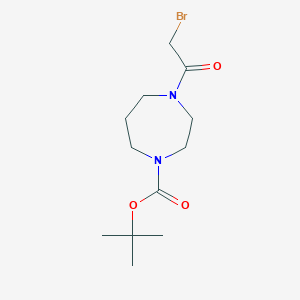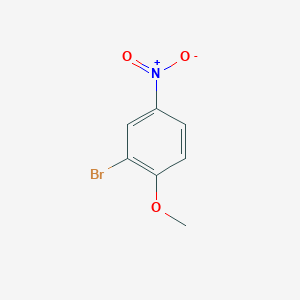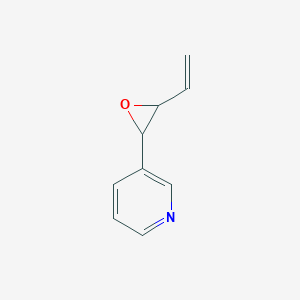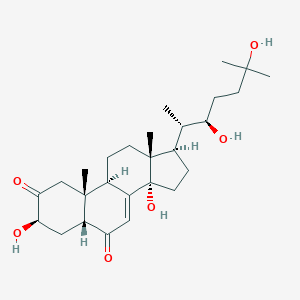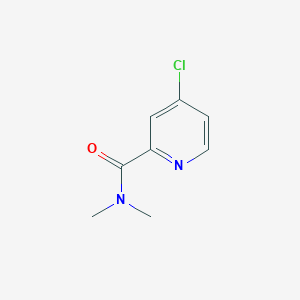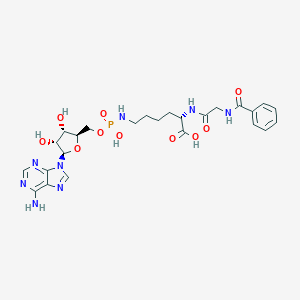
Hlamp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hlamp, also known as Heterodimeric L-Amino Acid Transporter, is a protein that plays a crucial role in the transport of amino acids across the cell membrane. The protein is composed of two subunits, 4F2hc and LAT1, and is primarily expressed in various tissues such as the brain, kidneys, and placenta. Hlamp has been the subject of extensive scientific research due to its potential applications in the diagnosis and treatment of various diseases.
作用機序
Hlamp functions as a transporter protein, facilitating the transport of amino acids across the cell membrane. The protein is highly selective, with a preference for large neutral amino acids such as leucine, isoleucine, and valine. Hlamp is also involved in the regulation of mTOR signaling, which plays a crucial role in cell growth and proliferation.
生化学的および生理学的効果
Hlamp has been shown to have several biochemical and physiological effects. The protein plays a critical role in the regulation of amino acid homeostasis, which is essential for cell growth and survival. Hlamp is also involved in the regulation of glucose metabolism, insulin signaling, and lipid metabolism.
実験室実験の利点と制限
One of the advantages of studying Hlamp is its high expression in various tissues, which makes it a suitable target for research. The protein is also relatively easy to purify and study in vitro. However, one of the limitations of studying Hlamp is its complex structure, which makes it challenging to study in vivo. Additionally, the high selectivity of the protein for specific amino acids can make it challenging to study its overall function in the context of the cell.
将来の方向性
There are several future directions for research on Hlamp. One area of interest is the potential of targeting Hlamp as a therapeutic strategy for cancer treatment. Researchers are also exploring the role of Hlamp in other diseases such as neurological disorders and metabolic diseases. Additionally, there is a need for further research on the structure and function of Hlamp, which could provide insights into its overall role in the cell.
Conclusion:
Hlamp is a critical protein involved in the transport of amino acids across the cell membrane. The protein has been the subject of extensive scientific research due to its potential applications in the diagnosis and treatment of various diseases. While there are several advantages to studying Hlamp, there are also limitations that must be considered. Further research is needed to fully understand the role of Hlamp in the context of the cell and its potential applications in medicine.
合成法
The synthesis of Hlamp involves the expression of the two subunits, 4F2hc and LAT1, in a suitable host cell. The subunits are then purified and combined to form the heterodimeric protein. Several methods have been developed for the expression and purification of Hlamp, including bacterial expression systems, mammalian cell expression systems, and insect cell expression systems.
科学的研究の応用
Hlamp has been studied extensively in the field of cancer research, as it is highly expressed in many types of cancer cells. The protein is involved in the transport of essential amino acids such as leucine, which is known to play a critical role in the growth and survival of cancer cells. Researchers have explored the potential of targeting Hlamp as a therapeutic strategy for cancer treatment.
特性
CAS番号 |
113527-46-1 |
|---|---|
製品名 |
Hlamp |
分子式 |
C25H33N8O10P |
分子量 |
636.6 g/mol |
IUPAC名 |
(2S)-6-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-2-[(2-benzamidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C25H33N8O10P/c26-21-18-22(29-12-28-21)33(13-30-18)24-20(36)19(35)16(43-24)11-42-44(40,41)31-9-5-4-8-15(25(38)39)32-17(34)10-27-23(37)14-6-2-1-3-7-14/h1-3,6-7,12-13,15-16,19-20,24,35-36H,4-5,8-11H2,(H,27,37)(H,32,34)(H,38,39)(H2,26,28,29)(H2,31,40,41)/t15-,16+,19+,20+,24+/m0/s1 |
InChIキー |
JCLDMRPCRYNGDI-GBGRJFDSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
同義語 |
hipppuryllsyl(N-epsilon-5'-phospho)adenosine HLAMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



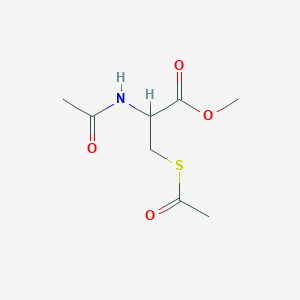
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)
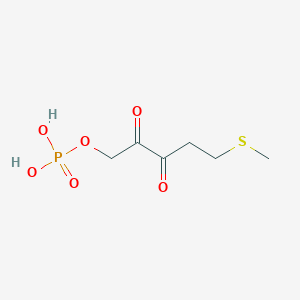
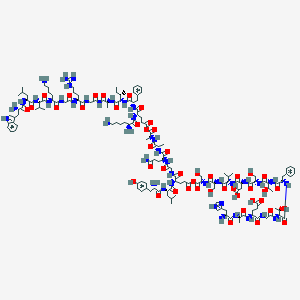
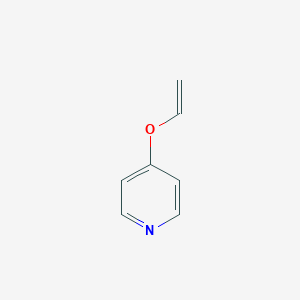
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
